

A Technical Guide to 4-Benzoylbenzonitrile: Molecular Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzoylbenzonitrile

Cat. No.: B072303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Benzoylbenzonitrile**, a key intermediate in organic synthesis. This document details its fundamental molecular characteristics and outlines a common experimental protocol for its preparation.

Core Molecular Data

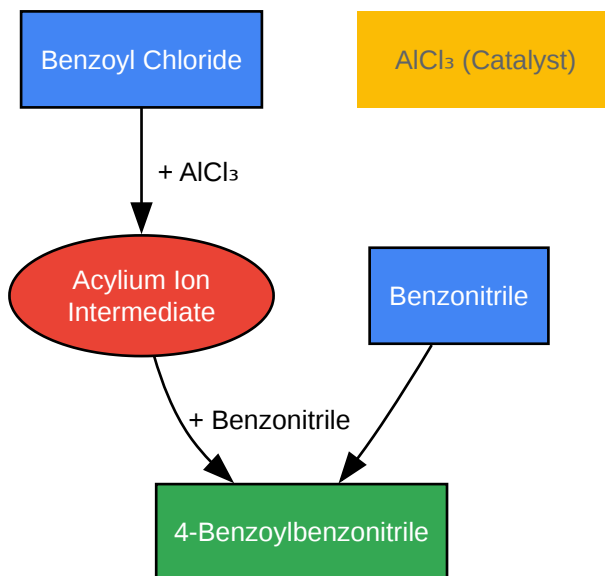
4-Benzoylbenzonitrile, also known as 4-cyanobenzophenone, is a bifunctional aromatic ketone. Its chemical structure incorporates both a benzoyl group and a nitrile group, making it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The fundamental properties of this compound are summarized below.

Property	Value
Molecular Formula	C ₁₄ H ₉ NO[1][2][3][4][5]
Molecular Weight	207.23 g/mol [1][2]
IUPAC Name	4-benzoylbenzonitrile[1]
CAS Number	1503-49-7[1][2]
Melting Point	110-114 °C[2]
Appearance	White crystalline powder (typical)
SMILES	<chem>O=C(C1=CC=CC=C1)C2=CC=C(C=C2)C#N</chem> [2][3]
InChIKey	YSZWJJANSNFQMM-UHFFFAOYSA-N[1][3]

Synthetic Pathway: Friedel-Crafts Acylation

A prevalent method for the synthesis of **4-Benzoylbenzonitrile** is the Friedel-Crafts acylation of benzonitrile with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of benzonitrile.

Synthesis of 4-Benzoylbenzonitrile via Friedel-Crafts Acylation



[Click to download full resolution via product page](#)

Synthesis of **4-Benzoylbenzonitrile**.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of **4-Benzoylbenzonitrile** based on the principles of the Friedel-Crafts acylation.[1] Researchers should adapt this procedure based on laboratory safety standards and specific reaction scales.

Materials:

- Benzonitrile
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂) or another suitable anhydrous solvent

- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- **Reaction Setup:** In a fume hood, equip a round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
- **Reagent Addition:** Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath to 0 °C.
- Slowly add benzoyl chloride to the cooled suspension with continuous stirring.
- After the addition of benzoyl chloride, add benzonitrile dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
- **Reaction Progression:** Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours.
- **Workup:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent by rotary evaporation to yield the crude product.

- Purification: The crude **4-Benzoylbenzonitrile** can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.

This guide provides foundational information for professionals working with **4-Benzoylbenzonitrile**. For further details on analytical techniques and specific applications, consulting peer-reviewed literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. websites.umich.edu [websites.umich.edu]
- 2. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetone nitrile - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Benzoylbenzonitrile | C₁₄H₉NO | CID 73921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Benzoylbenzonitrile: Molecular Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072303#4-benzoylbenzonitrile-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com